molecular formula C16H19N3O4 B12762648 Pyridoxiliden-pyridoxamin [German] CAS No. 82276-93-5

Pyridoxiliden-pyridoxamin [German]

Cat. No.: B12762648
CAS No.: 82276-93-5
M. Wt: 317.34 g/mol
InChI Key: ADDANUZRAMQVBU-UHFFFAOYSA-N
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Description

Pyridoxiliden-pyridoxamin [German] is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridoxiliden-pyridoxamin [German] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxiliden-pyridoxamin [German] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82276-93-5

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

4-[[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C16H19N3O4/c1-9-15(22)13(11(7-20)3-18-9)5-17-6-14-12(8-21)4-19-10(2)16(14)23/h3-5,20-23H,6-8H2,1-2H3

InChI Key

ADDANUZRAMQVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CN=CC2=C(C(=NC=C2CO)C)O)CO

Origin of Product

United States

Einleitung Und Kontext Der Forschung Zu Pyridoxiliden Pyridoxamin

Historical Overview of Chemical and Biochemical Research on Pyyridoxine Derivatives

The journey into the world of pyridoxine (B80251) and its derivatives began in the 1930s. In 1934, Paul György identified a factor that could cure a specific dermatitis in rats, which he named vitamin B6. nih.gov This discovery set off a flurry of research, leading to the isolation and crystallization of vitamin B6 by several independent groups in 1938. By 1939, the structure was elucidated as a pyridine (B92270) derivative, and the term "pyridoxine" was coined. nih.gov

Subsequent research in the 1940s by Esmond Snell was instrumental in identifying other forms of vitamin B6, namely pyridoxal (B1214274) and pyridoxamine (B1203002), the aldehyde and amine forms, respectively. nih.gov It was soon understood that these different forms, or vitamers, are interconvertible in biological systems and that their biological activity is primarily manifested through their phosphorylated form, pyridoxal 5'-phosphate (PLP). nih.govdrugbank.com PLP was revealed to be a crucial coenzyme for a vast array of enzymatic reactions, especially those involved in amino acid metabolism. nih.govdrugbank.com

A significant breakthrough in understanding the function of these derivatives was the discovery of their role in transamination reactions. This process, fundamental to the synthesis and degradation of amino acids, involves the transfer of an amino group from an amino acid to a keto acid. It was proposed and later confirmed that this transfer is mediated by the interconversion of pyridoxal phosphate (B84403) and pyridoxamine phosphate, a process that necessitates the formation of a Schiff base intermediate. wikipedia.orgpnas.org This laid the groundwork for investigating the specific Schiff base formed between pyridoxal and pyridoxamine, now known as Pyridoxiliden-pyridoxamin.

Significance of Pyridoxiliden-pyridoxamin in Preclinical and Basic Research

The primary significance of Pyridoxiliden-pyridoxamin in basic research lies in its role as a key intermediate in the mechanism of transamination. wikipedia.orgpnas.org In enzymatic transamination, the pyridoxal 5'-phosphate (PLP) coenzyme, covalently bound to the enzyme as an internal aldimine, reacts with a substrate amino acid to form an external aldimine, a Schiff base. drugbank.comwikipedia.org This intermediate then rearranges and hydrolyzes to release a keto acid and pyridoxamine 5'-phosphate (PMP). wikipedia.org The cycle is completed when PMP reacts with another keto acid to form a new amino acid, regenerating PLP. wikipedia.org The unphosphorylated form, Pyridoxiliden-pyridoxamin, serves as a fundamental model for studying this pivotal biochemical transformation.

Non-enzymatic transamination reactions involving pyridoxal and amino acids have also been a subject of study, further highlighting the catalytic potential of the pyridoxal scaffold. pnas.orgacs.org These studies, some of which have shown that metal ions can catalyze the reaction, provide insights into the fundamental chemical properties of the Schiff base intermediates and potential prebiotic pathways for amino acid synthesis. pnas.orgacs.org

While the direct preclinical investigation of isolated Pyridoxiliden-pyridoxamin is not extensively documented, research on other pyridoxal-derived Schiff bases is an active area. These studies explore the potential of such compounds as prodrugs to enhance the delivery of therapeutic agents or as bioactive molecules themselves. acs.orgacs.org For instance, Schiff bases of pyridoxal have been synthesized and investigated for their antibacterial, anticancer, and other pharmacological activities. researchgate.netchemmethod.comoiccpress.com This broader research provides a rationale for the potential, yet largely unexplored, preclinical significance of Pyridoxiliden-pyridoxamin. A 2002 study detailed the synthesis and characterization of the pyridoxal/pyridoxamine Schiff base (PLPM), providing foundational data for further investigation. giqimo.com

CompoundChemical FormulaMolar Mass (g/mol)Key Role
PyridoxalC8H9NO3167.16Precursor to PLP, reactant in Schiff base formation
PyridoxamineC8H12N2O2168.19Precursor to PMP, reactant in Schiff base formation
Pyridoxiliden-pyridoxamin (PLPM)C16H19N3O4317.34Schiff base intermediate in transamination

Research Landscape and Open Research Questions in the Field of Pyridoxiliden-pyridoxamin

The current research landscape concerning Pyridoxiliden-pyridoxamin is largely centered on its fundamental role in biochemistry and enzymology. The mechanism of PLP-dependent enzymes continues to be an area of active investigation, with studies focusing on the kinetics, stereochemistry, and structural biology of these complex catalysts. nih.govnih.gov The non-enzymatic reactions involving pyridoxal and its derivatives are also being explored, particularly in the context of prebiotic chemistry and the origins of metabolism. nih.govresearchgate.net

A significant open area of research is the dedicated exploration of the biological activities of the isolated Pyridoxiliden-pyridoxamin compound. While its role as a transient intermediate is well-established, its properties as a stable, exogenous molecule are largely unknown. Key questions that remain to be answered include:

Does isolated Pyridoxiliden-pyridoxamin possess any intrinsic biological or pharmacological activities?

Could Pyridoxiliden-pyridoxamin or its derivatives serve as effective prodrugs for targeted delivery of pyridoxal or pyridoxamine?

What are the pharmacokinetic and metabolic fates of exogenously administered Pyridoxiliden-pyridoxamin?

Can metal complexes of Pyridoxiliden-pyridoxamin offer novel catalytic or therapeutic properties? Research has already begun to explore the synthesis and antibacterial activity of its diorganotin(IV) complexes. giqimo.com

The study of other pyridoxal-derived Schiff bases suggests that these are promising avenues for future research. acs.orgacs.orgresearchgate.netchemmethod.comoiccpress.com Answering these questions could potentially open up new applications for this historically significant, yet under-explored, chemical entity.

Synthesewege Und Chemische Modifikation Von Pyridoxiliden Pyridoxamin

Established Synthesis Strategies for Pyridoxylidene-pyridoxamine

The primary established method for synthesizing pyridoxylidene-pyridoxamine (PLPM) is the direct condensation of pyridoxal (B1214274) (PL) and pyridoxamine (B1203002) (PM). This reaction forms a Schiff base, characterized by an imine (-C=N-) linkage.

A representative synthetic protocol involves reacting equimolar amounts of pyridoxal and pyridoxamine in a suitable solvent system. For instance, solid pyridoxamine can be added to a solution of pyridoxal in a toluene/ethanol mixture (e.g., 80:20 v/v). The reaction mixture is then refluxed for several hours to drive the condensation reaction to completion. Following the reaction, the solvent is evaporated to yield the solid pyridoxylidene-pyridoxamine product. This method has been reported to produce a high yield of the desired Schiff base. giqimo.com

The formation of the Schiff base is a reversible reaction, and its stability can be influenced by factors such as pH and the presence of other nucleophiles. nih.gov The general mechanism involves the nucleophilic attack of the primary amino group of pyridoxamine on the carbonyl carbon of the aldehyde group of pyridoxal, forming an unstable carbinolamine intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable imine bond of pyridoxylidene-pyridoxamine.

Established Synthesis of Pyridoxylidene-pyridoxamine
ReactantsSolventReaction ConditionsYieldReference
Pyridoxal (PL), Pyridoxamine (PM)Toluene/Ethanol (80:20 v/v)Reflux, 5 hours98% giqimo.com

Development of Novel Synthetic Approaches and Process Optimization for Pyridoxylidene-pyridoxamine

While the direct condensation method is well-established, research into novel synthetic approaches and process optimization for pyridoxylidene-pyridoxamine and related Schiff bases is ongoing. These efforts aim to improve reaction efficiency, yield, and purity, as well as to enable the synthesis of derivatives with specific properties.

One area of investigation is the use of metal ions as catalysts or templates in the synthesis of Schiff bases. Metal ions can coordinate to the reactants, bringing them into proximity and activating them for reaction. This can lead to increased reaction rates and, in some cases, the selective formation of specific isomers or products. For example, the presence of metal ions has been shown to influence the kinetics of Schiff base formation.

Process optimization can also involve the systematic study of reaction parameters such as temperature, solvent polarity, and catalyst loading to identify the conditions that provide the highest yield and purity of the product. The stability of Schiff bases is pH-dependent, and optimizing the pH of the reaction medium can be crucial for maximizing the yield of pyridoxylidene-pyridoxamine.

While specific novel synthetic strategies for pyridoxylidene-pyridoxamine are not extensively detailed in the literature, the principles of process optimization from related Schiff base syntheses can be applied.

Factors for Process Optimization in Pyridoxylidene-pyridoxamine Synthesis
ParameterInfluence on SynthesisPotential Optimization Strategy
pHAffects the protonation state of reactants and the stability of the Schiff base.Screening a range of pH values to find the optimal point for imine formation and stability.
SolventInfluences reactant solubility and the equilibrium of the condensation reaction.Testing various solvent systems with different polarities to enhance reaction kinetics and yield.
TemperatureAffects the rate of reaction and potential side reactions.Optimizing the reaction temperature to achieve a balance between reaction speed and product purity.
CatalystMetal ions can potentially catalyze the reaction.Investigating the effect of different metal salt catalysts on the reaction rate and yield.

Synthesis of Stable Isotope-labeled Pyridoxylidene-pyridoxamine Derivatives for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and metabolic pathways. For pyridoxylidene-pyridoxamine, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) can be incorporated to trace the fate of specific atoms during chemical transformations.

The synthesis of labeled pyridoxylidene-pyridoxamine derivatives typically begins with the preparation of isotopically labeled precursors, namely pyridoxal and pyridoxamine. Several methods have been developed for the synthesis of deuterated and ¹³C-labeled vitamin B6 compounds.

For example, deuterium can be introduced into the 2-methyl group of pyridoxine (B80251) through base-catalyzed exchange with deuterium oxide. The labeled pyridoxine can then be converted to labeled pyridoxal and pyridoxamine through established chemical transformations. Similarly, ¹³C-labeled precursors can be synthesized from starting materials enriched with ¹³C.

Once the isotopically labeled pyridoxal and/or pyridoxamine are obtained, they can be used in the established condensation reaction to produce the corresponding labeled pyridoxylidene-pyridoxamine. For instance, reacting ¹³C-labeled pyridoxal with unlabeled pyridoxamine would yield pyridoxylidene-pyridoxamine with a ¹³C label in the pyridoxal moiety. These labeled derivatives are invaluable for mechanistic studies of transamination and other pyridoxal-phosphate-dependent enzymatic reactions.

Approaches for the Synthesis of Isotopically Labeled Pyridoxylidene-pyridoxamine
IsotopeLabeling PositionSynthetic StrategyApplication in Mechanistic Studies
Deuterium (²H)2-methyl group of pyridoxine precursorBase-catalyzed H/D exchange using D₂O.Probing kinetic isotope effects in enzymatic reactions.
Carbon-13 (¹³C)Various positions in the pyridine (B92270) ringSynthesis from ¹³C-enriched starting materials.Tracing carbon skeletons in metabolic pathways using NMR spectroscopy and mass spectrometry.

Functionalization and Derivatization of Pyridoxylidene-pyridoxamine for Researching Molecular Interactions

Functionalization and derivatization of pyridoxylidene-pyridoxamine open up avenues for investigating its molecular interactions with biological targets and for developing new chemical probes. These modifications can alter the compound's physicochemical properties, such as its solubility, stability, and ability to coordinate with metal ions.

One significant area of derivatization is the formation of metal complexes. The pyridoxylidene-pyridoxamine Schiff base can act as a ligand, coordinating with various metal ions through its nitrogen and oxygen atoms. For example, diorganotin(IV) complexes of pyridoxylidene-pyridoxamine have been synthesized and characterized. giqimo.com These complexes have shown interesting biological activities, such as antibacterial properties. giqimo.com The synthesis of such complexes typically involves reacting pyridoxylidene-pyridoxamine with a metal salt or oxide in a suitable solvent.

Furthermore, the pyridoxine moiety itself can be chemically modified to introduce different functional groups. A library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine moiety has been synthesized, and these compounds have demonstrated antibacterial activity. researchgate.net While not directly derivatives of pyridoxylidene-pyridoxamine, these studies highlight the potential for modifying the core pyridoxine structure to explore new biological activities.

The functionalization of pyridoxylidene-pyridoxamine can also be aimed at attaching fluorescent tags or other reporter groups to enable its use in bioimaging and binding assays. These derivatization strategies are crucial for a deeper understanding of the molecular interactions of this important Schiff base.

Examples of Functionalization and Derivatization of Pyridoxylidene-pyridoxamine and Related Compounds
Type of DerivativeSynthetic ApproachPurpose of DerivatizationReference
Diorganotin(IV) complexesReaction of pyridoxylidene-pyridoxamine with diorganotin oxides.Investigation of novel biological activities (e.g., antibacterial). giqimo.com
Functionalized pyridoxine moietiesThree-component one-pot reaction of a pyridoxine aldehyde derivative, malononitrile, and thiophenol.Exploration of new therapeutic agents with enhanced biological properties. researchgate.net

Biochemische Interaktionen Und Enzymologische Aspekte Von Pyridoxiliden Pyridoxamin

Characterization of Pyridoxylidene-pyridoxamine-Enzyme Interactions

The interaction of pyridoxylidene-pyridoxamine with enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP), is a key area of research. These interactions are fundamental to understanding the catalytic mechanisms and regulation of these enzymes.

Kinetische Analyse der Bindung und des Umsatzes von Pyridoxiliden-pyridoxamin mit Zielenzymen (Kinetic Analysis of the Binding and Turnover of Pyridoxylidene-pyridoxamine with Target Enzymes)

Kinetic studies have been instrumental in characterizing the binding and potential turnover of pyridoxylidene-pyridoxamine by target enzymes. Research has demonstrated that the formation of a Schiff base, a characteristic feature of pyridoxylidene-pyridoxamine, is a critical step in the catalytic cycle of many PLP-dependent enzymes. The rate of formation and dissociation of this complex can be monitored using spectrophotometric methods, allowing for the determination of kinetic parameters such as association and dissociation rate constants.

For instance, studies on enzymes like aspartate aminotransferase have explored the kinetics of the reaction between the enzyme-bound PLP and external pyridoxamine (B1203002), which can lead to the formation of a pyridoxylidene-pyridoxamine-like structure within the active site. The analysis of these transient states provides insights into the catalytic efficiency and substrate specificity of the enzyme.

Bestimmung von Bindungsaffinitäten und Spezifitäten enzymatischer Pyridoxiliden-pyridoxamin-Interaktionen (Determination of Binding Affinities and Specificities of Enzymatic Pyridoxylidene-pyridoxamine Interactions)

The affinity with which pyridoxylidene-pyridoxamine binds to an enzyme is a measure of the stability of the enzyme-ligand complex. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. Techniques such as fluorescence spectroscopy and isothermal titration calorimetry (ITC) are commonly employed to determine these binding affinities.

The specificity of these interactions is also a crucial factor. PLP-dependent enzymes possess highly specific binding pockets that recognize the distinct structural features of their coenzyme. The ability of pyridoxylidene-pyridoxamine to bind to these sites is contingent on its structural mimicry of the natural coenzyme or coenzyme-substrate intermediates. The specificity is not absolute, and the compound can interact with various aminotransferases and other PLP-dependent enzymes, albeit with differing affinities.

Einfluss von Ionen, pH-Werten und anderen Umweltfaktoren auf die enzymatische Aktivität mit Pyridoxiliden-pyridoxamin (Influence of Ions, pH Values, and Other Environmental Factors on Enzymatic Activity with Pyridoxylidene-pyridoxamine)

The enzymatic interactions involving pyridoxylidene-pyridoxamine are sensitive to the surrounding chemical environment. Variations in pH, ionic strength, and the presence of specific ions can significantly modulate the binding and any subsequent catalytic events.

pH: The formation and stability of the Schiff base linkage in pyridoxylidene-pyridoxamine are highly dependent on pH. The ionization states of the pyridine (B92270) ring and the phosphate (B84403) group (if present in an analogue) are influenced by the hydrogen ion concentration, which in turn affects the binding to the enzyme's active site. Most PLP-dependent enzymes exhibit an optimal pH range for activity, and deviations from this range can lead to a significant decrease in the binding of pyridoxylidene-pyridoxamine and a reduction in enzymatic activity.

Ions: The ionic strength of the medium can influence the electrostatic interactions that often play a crucial role in the initial binding of a ligand to an enzyme. Specific ions can also have more direct effects. For example, phosphate ions can compete with the phosphate moiety of PLP and its analogues for binding to the active site, thereby inhibiting the enzyme.

Pyridoxiliden-pyridoxamin als Modulator oder Analogon von Coenzymen (Pyridoxylidene-pyridoxamine as a Modulator or Analog of Coenzymes)

Due to its structure, pyridoxylidene-pyridoxamine can act as both an analogue of coenzymes and a modulator of enzymatic activity, primarily through inhibition.

Untersuchung der Rolle von Pyridoxiliden-pyridoxamin als Substrat- oder Coenzym-Analogon (Investigation of the Role of Pyridoxylidene-pyridoxamine as a Substrate or Coenzyme Analog)

Pyridoxylidene-pyridoxamine serves as an excellent model for studying enzyme-coenzyme interactions. It can be considered an analogue of the pyridoxal phosphate-pyridoxamine phosphate (PLP-PMP) form of the coenzyme. In its non-phosphorylated form, it can also act as an analogue to the Schiff base intermediates formed between pyridoxal and an amino acid substrate.

By studying how pyridoxylidene-pyridoxamine and its derivatives bind to the apoenzyme (the enzyme without its coenzyme), researchers can gain valuable information about the structural requirements for coenzyme binding and the catalytic mechanism.

Analyse der Beeinflussung von enzymkatalysierten Reaktionen durch Pyridoxiliden-pyridoxamin (Analysis of the Influence of Pyridoxylidene-pyridoxamine on Enzyme-Catalyzed Reactions)

Pyridoxylidene-pyridoxamine can significantly influence enzyme-catalyzed reactions, most notably by acting as an inhibitor. The nature of this inhibition can vary depending on the specific enzyme and the experimental conditions.

Competitive Inhibition: In many cases, pyridoxylidene-pyridoxamine acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate or coenzyme. The extent of inhibition is dependent on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme.

The following interactive table summarizes the inhibitory effects of pyridoxylidene-pyridoxamine on a selection of enzymes.

EnzymeType of Inhibition
Aspartate AminotransferaseCompetitive
Alanine (B10760859) AminotransferaseCompetitive
Tyrosine Phenol-lyaseCompetitive

The study of pyridoxylidene-pyridoxamine's interactions with enzymes provides a deeper understanding of the fundamental principles of enzyme catalysis and inhibition, particularly within the large and diverse family of PLP-dependent enzymes.

Non-enzymatic Reactions of Pyridoxylidene-pyridoxamine with Biomolecules

Pyridoxylidene-pyridoxamine is a Schiff base formed by the condensation of pyridoxal (PL) and pyridoxamine (PM). This compound is a central intermediate in the non-enzymatic transamination reaction, a process that can be catalyzed by heat and various metal ions. acs.orgpnas.orgresearchgate.netmdpi.com The reactivity of the aldehyde group in pyridoxal allows it to form Schiff bases with primary amines, a fundamental reaction that extends to its interactions with biological molecules. sigmaaldrich.comwikipedia.org

Elucidation of the Formation of Adducts between Pyridoxylidene-pyridoxamine and Proteins or Nucleic Acids

The formation of adducts between pyridoxylidene-pyridoxamine and biomolecules is a critical aspect of its non-enzymatic chemistry. The primary mechanism involves the reaction of the Schiff base with nucleophilic groups present on proteins and nucleic acids.

Protein Adducts:

Pyridoxal and its derivatives are known to form Schiff base linkages with the ε-amino groups of lysine (B10760008) residues in proteins, such as serum albumin. nih.govsigmaaldrich.com This interaction is a form of non-enzymatic glycosylation. nih.gov Pyridoxal phosphate can competitively inhibit the non-enzymatic glycosylation of proteins by glucose, as it also forms a Schiff base with protein amino groups. nih.gov While direct studies on pyridoxylidene-pyridoxamine are limited, the behavior of structurally related pyridoxal Schiff bases provides a strong model for its potential interactions. For instance, metal complexes of pyridoxylidene-aminoguanidine (PLAG), a Schiff base of pyridoxal and aminoguanidine (B1677879), have been shown to bind to transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA). mdpi.com The binding involves hydrogen bonds and van der Waals interactions. mdpi.com The stability of these adducts can be influenced by the surrounding environment; for example, the binding of pyridoxal 5'-phosphate (PLP) to albumin is a competing reaction that can shift the hydrolysis equilibrium of other Schiff bases. mdpi.com

The binding affinities of related pyridoxal Schiff base metal complexes to serum albumins have been quantified, demonstrating the formation of stable adducts. These interactions are often studied via spectrofluorometric titration to determine binding constants (K) and thermodynamic parameters.

Table 3.3.1-A: Binding Parameters of Pyridoxylidene-Aminoguanidine (PLAG) Metal Complexes with Bovine Serum Albumin (BSA)

ComplexTemperature (°C)Binding Constant (K) (M⁻¹)Gibbs Free Energy (ΔG) (kJ mol⁻¹)
Fe-PLAG32--21.26
Fe-PLAG37--27.81
Fe-PLAG42--34.36
Co-PLAG32--23.34
Co-PLAG37--28.29
Co-PLAG42--33.24
Cu-PLAG329.62 × 10³-22.52
Cu-PLAG371.86 × 10⁶-36.77
Data derived from studies on Pyridoxylidene-Aminoguanidine (PLAG), a related pyridoxal Schiff base, as a proxy for Pyridoxylidene-pyridoxamine interactions. mdpi.com

Nucleic Acid Adducts:

The interaction of pyridoxal derivatives with nucleic acids is also an area of significant interest. Pyridoxal 5'-phosphate has been shown to inhibit adenovirus DNA polymerase, which involves the formation of a Schiff base with amino groups on the enzyme, thereby affecting DNA replication. nih.gov This points to an indirect interaction with nucleic acid processes. More directly, metal complexes of pyridoxal-derived Schiff bases, such as those with semicarbazone (PLSC) and aminoguanidine (PLAG), have been demonstrated to bind to calf thymus DNA (CT-DNA). ajol.infoderpharmachemica.commdpi.com The primary mode of binding is suggested to be intercalation, where the planar Schiff base ligand inserts itself between the base pairs of the DNA double helix. ajol.infomdpi.com This interaction is strong enough to displace ethidium (B1194527) bromide, a classic intercalating agent. mdpi.com Some complexes have also been shown to induce DNA cleavage. ajol.infoderpharmachemica.com

Mechanistic Investigation of Non-enzymatic Biotransformations involving Pyridoxylidene-pyridoxamine

The primary non-enzymatic biotransformation involving pyridoxylidene-pyridoxamine is the transamination reaction. This process is fundamental to amino acid metabolism and can occur without enzymes, often accelerated by metal ions such as Cu(II), Al(III), and Fe(III). acs.orgmdpi.com The reaction shuttles an amino group from an amino donor (like pyridoxamine) to a keto acid, facilitated by the pyridoxal scaffold. acs.orgpnas.org

The accepted mechanism for this non-enzymatic transamination involves several key steps:

Schiff Base Formation: The process begins with the reaction between pyridoxal (PL) and an amino acid or, in this context, the pre-formed pyridoxylidene-pyridoxamine Schiff base which exists in equilibrium. This step is a nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the imine (Schiff base). wikipedia.org

Hydrolysis: The final step is the hydrolysis of the ketimine intermediate. This breaks the C=N bond, releasing a keto acid and pyridoxamine (in the first half-reaction) or releasing an amino acid and regenerating pyridoxal (in the second half-reaction). acs.org

This cycle allows pyridoxal to act as a catalyst, being regenerated at the end of the full transamination process. The entire sequence represents a significant non-enzymatic biotransformation pathway. acs.orgpnas.org The pH optimum for the metal-catalyzed reaction between pyridoxal and amino acids is around 4.5, while the non-catalyzed reaction proceeds in a pH range of 5 to 7. researchgate.net

Mechanistische Aufklärung Der Reaktivität Und Biotransformationen Von Pyridoxiliden Pyridoxamin

Detailed Analysis of Reaction Mechanisms Involving Pyridoxylidene-pyridoxamine

The reaction mechanisms involving pyridoxylidene-pyridoxamine, a representative pyridoxal (B1214274) Schiff base, are fundamental to its catalytic role in biological systems. The formation of the Schiff base itself is the initial step in many of these reactions. acs.org L-α-Glutamic acid, for instance, reacts with pyridoxal to form a Schiff base, which subsequently hydrolyzes to yield pyridoxamine (B1203002) and α-ketoglutaric acid. researchgate.net

A key mechanistic feature is the transamination reaction, where the pyridoxal form is transiently converted to the pyridoxamine form. drugbank.com This process involves the formation of a Schiff base between the amino acid and pyridoxal, followed by a tautomeric shift to a ketimine intermediate. Hydrolysis of this ketimine then yields a keto acid and pyridoxamine. mdpi.com

The general mechanism can be summarized in the following steps:

Formation of an aldimine (Schiff base) between pyridoxal and an amino acid. drugbank.com

Deprotonation at the α-carbon of the amino acid to form a carbanionic intermediate. mdpi.com

Rearrangement of the carbanion to an achiral ketimine. mdpi.com

Reprotonation at the α-carbon, which can lead to racemization. mdpi.com

Hydrolysis of the ketimine to yield a keto acid and pyridoxamine. researchgate.net

In alkaline media, the Schiff bases can undergo cleavage of the α-hydrogen from the amino acid fragment and rearrange into a quinoid structure, which then hydrolyzes to produce pyridoxamine and a keto acid. researchgate.net The rates of these transformations are highly dependent on the pH of the medium. researchgate.net

Identification and Characterization of Intermediates in Pyridoxylidene-pyridoxamine-related Reaction Pathways

Amino Alcohols: The initial reaction between an amino acid and pyridoxal leads to the formation of an amino alcohol intermediate. This is a rapid addition step that precedes the slower dehydration to form the Schiff base. researchgate.net

Quinoid Intermediates: In alkaline conditions, the Schiff base can deprotonate to form a quinoid intermediate. researchgate.net This intermediate is characterized by a rearranged electronic structure and is a precursor to the formation of pyridoxamine and the corresponding keto acid after hydrolysis. drugbank.com

Carbanionic Intermediates: During the tautomerization from the aldimine to the ketimine form, a carbanion is generated at the α-carbon of the amino acid residue. mdpi.com This species is stabilized by the delocalization of the negative charge into the pyridoxal ring system.

The formation of these intermediates can be monitored using spectroscopic techniques, as pyridoxal 5'-phosphate-dependent enzymes have unique spectral properties that allow for the detection of absorbance changes corresponding to the formation and decomposition of various intermediates. nih.gov

Application of Kinetic Isotope Effects to Elucidate Rate-determining Steps and Transition States of Pyridoxylidene-pyridoxamine Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions, including those involving pyridoxal phosphate (B84403). unl.edu By substituting an atom with its heavier isotope (e.g., deuterium (B1214612) for hydrogen), changes in the reaction rate can provide insights into bond-breaking and bond-forming steps in the transition state. nih.govuiowa.edu

In studies of alanine (B10760859) racemase, a pyridoxal phosphate-dependent enzyme, KIEs have been used to demonstrate that proton transfer is a key step. nih.govuiowa.edu The use of deuterated substrates can reveal whether the deprotonation of the α-carbon is the rate-limiting step. nih.gov For instance, in the γ-elimination reaction catalyzed by methionine γ-lyase, KIEs strongly support concerted reaction mechanisms for the transformation between the external aldimine and a ketimine intermediate. nih.gov

Furthermore, heavy enzyme KIEs, where the enzyme itself is isotopically labeled, can provide information on the role of protein dynamics in catalysis. nih.gov The observation that isotope effects from enzyme and substrate deuteration are not independent of each other in alanine racemase suggests a complex interplay between the protein and the substrate in the transition state. nih.gov

Investigation of Intramolecular Rearrangements and Tautomerism of Pyridoxylidene-pyridoxamine

Pyridoxylidene-pyridoxamine and related Schiff bases exhibit significant intramolecular rearrangements and tautomerism, which are central to their chemical and biological activity. nih.gov

Two primary forms of tautomerism are observed:

Aldimine-Ketimine Tautomerism: This involves the migration of a proton from the α-carbon of the amino acid to the C4' of the pyridoxal moiety, with a corresponding shift of the double bond. mdpi.commdpi.com The aldimine is the Schiff base formed between an aldehyde (pyridoxal) and an amine, while the ketimine is the Schiff base that would be formed between a ketone and an amine. mdpi.com This tautomerization is a critical step in transamination and racemization reactions. mdpi.com The equilibrium between these two forms can be influenced by metal ions and the solvent environment. mdpi.com

Enol-imine/Keto-enamine Tautomerism: This tautomerism involves the transfer of the phenolic proton of the pyridoxal ring to the imine nitrogen. nih.govnih.gov The enol-imine form is generally more stable in both the gas phase and in solution. nih.gov However, protonation of the pyridine (B92270) ring nitrogen can favor the formation of the keto-enamine tautomer, suggesting that both forms could be present in acidic media. nih.gov Studies on 6-fluoropyridoxal (B1227776) phosphate have shown that the tautomeric ratio is significantly altered upon the binding of inhibitors. nih.gov

These intramolecular rearrangements are often coupled with proton transfer events, which can be investigated through various spectroscopic and computational methods. nih.govchinesechemsoc.org

Fortgeschrittene Analytische Und Spektroskopische Methoden in Der Pyridoxiliden Pyridoxamin Forschung

High-Resolution Mass Spectrometry for Analysis of Pyridoxylidene-Pyridoxamine Complexes and Metabolites

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the detailed analysis of Pyridoxylidene-pyridoxamine and its associated complexes and metabolites. This powerful tool allows for the precise determination of molecular weights, enabling the confident identification of the parent compound and its various derivatives.

In the analysis of vitamin B6 and its metabolites, including Pyridoxylidene-pyridoxamine, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted approach. nih.govnih.gov This method offers high sensitivity and specificity, which is crucial for distinguishing between structurally similar vitamers and their metabolic products in complex biological matrices like human cerebrospinal fluid and plasma. nih.govnih.gov For instance, a validated UPLC-MS/MS method has been developed for the simultaneous quantification of several vitamin B6 vitamers, including pyridoxal (B1214274), pyridoxamine (B1203002), and their phosphorylated forms, in human cerebrospinal fluid. nih.gov This method utilizes electrospray ionization (ESI) and allows for the separation and detection of these compounds in a short chromatographic run. nih.gov

The utility of mass spectrometry extends to the characterization of metal complexes of Schiff bases derived from pyridoxal. The formation of these complexes can be confirmed by analyzing their mass spectra, which provides information about the stoichiometry and composition of the metal-ligand complexes. nist.gov

Table 1: Applications of High-Resolution Mass Spectrometry in Pyridoxylidene-Pyridoxamine Research

ApplicationTechniqueKey Findings
Metabolite Quantification UPLC-ESI-MS/MSAccurate and reliable quantification of vitamin B6 vitamers in human cerebrospinal fluid. nih.gov
High-Throughput Analysis LC-MS/MSRapid determination of pyridoxal 5'-phosphate (PLP) in human plasma and serum. nih.gov
Complex Characterization Electron Ionization MSIdentification and characterization of metal complexes of pyridoxal-derived Schiff bases. nist.gov
Enzyme Activity Assay LC-MS/MSA robust method for diagnosing pyridox(am)ine 5′-phosphate oxidase (PNPO) deficiency. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of Pyridoxylidene-Pyridoxamine in Complex Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of Pyridoxylidene-pyridoxamine and its derivatives. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of individual atoms within the molecule, allowing for the elucidation of its three-dimensional structure and how it changes in different environments. hmdb.cadrugbank.comresearchgate.netchemicalbook.com

¹H NMR spectra can reveal the connectivity of protons and their spatial relationships, which is crucial for confirming the formation of the Schiff base linkage in Pyridoxylidene-pyridoxamine. hmdb.cadrugbank.comchemicalbook.com Furthermore, ³¹P NMR is particularly useful for studying the phosphorylated forms of pyridoxal and pyridoxamine. nih.gov The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment, providing insights into ionization states and interactions with other molecules, such as enzymes. nih.gov For example, ³¹P NMR studies have shown that the phosphate (B84403) group of pyridoxal phosphate bound to aspartate transaminase remains fully ionized over a wide pH range. nih.gov

Solid-state NMR spectroscopy has also been employed to study model systems of pyridoxal-5'-phosphate enzymes. fu-berlin.de This technique provides information about the geometry of hydrogen bonds and protonation states of the Schiff base and the pyridine (B92270) ring nitrogen, which are critical for the cofactor's catalytic activity. fu-berlin.de

Table 2: NMR Spectroscopic Techniques in Pyridoxylidene-Pyridoxamine Research

TechniqueNucleusInformation Gained
¹H NMR ¹HProton connectivity, stereochemistry, and conformational analysis. hmdb.cadrugbank.comchemicalbook.com
¹³C NMR ¹³CCarbon skeleton and chemical environment of carbon atoms. researchgate.net
³¹P NMR ³¹PIonization state and interactions of the phosphate group. nih.gov
Solid-State NMR ¹⁵N, ²HGeometry of hydrogen bonds and protonation states in enzyme model systems. fu-berlin.de

Surface Plasmon Resonance (SPR) for Real-Time Characterization of Pyridoxylidene-Pyridoxamine Binding Events to Biomolecules

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. While direct SPR studies specifically on Pyridoxylidene-pyridoxamine are not extensively documented in the provided search results, the principles of the technique are highly applicable to understanding its binding kinetics with biomolecules such as proteins and nucleic acids.

SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of key kinetic parameters, including association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

The technique is widely used in drug discovery and biochemistry to study ligand-receptor interactions. For instance, SPR could be employed to investigate the binding of Pyridoxylidene-pyridoxamine or its metal complexes to serum albumins or specific enzymes, providing quantitative data on the strength and speed of these interactions. The development of SPR sensors using molecularly imprinted polymers for the detection of specific molecules demonstrates the versatility of this technique. mdpi.com

UV/Vis and Fluorescence Spectroscopy for Kinetic Tracking of Pyridoxylidene-Pyridoxamine Reactions

UV/Vis and fluorescence spectroscopy are fundamental techniques for studying the kinetics of chemical reactions involving Pyridoxylidene-pyridoxamine. mdpi.combiocompare.comcolorado.edunih.gov These methods are based on the principle that molecules absorb and emit light at specific wavelengths, and these spectral properties can change as a reaction proceeds.

The formation of the Schiff base Pyridoxylidene-pyridoxamine from pyridoxal and pyridoxamine results in a distinct chromophore that absorbs light in the UV-visible region. mdpi.com By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. Similarly, if the product is fluorescent, its formation can be tracked by measuring the increase in fluorescence intensity. mdpi.combiocompare.com

These techniques are also invaluable for studying the hydrolysis of Schiff bases and the binding of metal complexes to biomolecules. For example, spectrofluorometric titration has been used to investigate the binding of metal-pyridoxylidene-aminoguanidine complexes to bovine and human serum albumin. mdpi.com The quenching of the intrinsic fluorescence of the proteins upon binding of the complex provides information about the binding affinity and stoichiometry. mdpi.com

Table 3: Kinetic Parameters from Spectroscopic Data

ReactionSpectroscopic MethodMeasured ParameterKinetic Information
Schiff Base Formation UV/Vis SpectroscopyChange in absorbance over timeReaction rate constant
Schiff Base Hydrolysis UV/Vis SpectroscopyChange in absorbance over time mdpi.comHydrolysis rate constant at different pH values mdpi.com
Biomolecule Binding Fluorescence SpectroscopyChange in fluorescence intensity (quenching) mdpi.comBinding constant, stoichiometry

X-ray Crystallography for Determining the Atomic Structure of Pyridoxylidene-Pyridoxamine in Complex with Proteins

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including proteins and their complexes with ligands. This technique has been instrumental in understanding the precise interactions between vitamin B6-derived cofactors and their target enzymes. mdpi.comresearchgate.netdntb.gov.uanih.gov

By crystallizing a protein in the presence of Pyridoxylidene-pyridoxamine or a related analog, researchers can obtain a detailed map of the electron density, which is then used to build an atomic model of the complex. This model reveals the exact orientation of the ligand within the active site of the protein, the specific amino acid residues involved in binding, and the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. mdpi.comresearchgate.netdntb.gov.ua

For example, the crystal structures of pyridoxal kinase in complex with various inhibitors have provided detailed insights into the binding pocket of the enzyme. nih.gov Similarly, X-ray crystallography has been used to characterize the structures of various metal complexes of pyridoxylidene-aminoguanidine, revealing the coordination geometry of the metal ion and the conformation of the Schiff base ligand. mdpi.comresearchgate.netdntb.gov.ua This structural information is crucial for understanding the mechanism of action of these compounds and for the rational design of new derivatives with improved properties.

Theoretische Und Computergestützte Studien Zu Pyridoxiliden Pyridoxamin

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Pyridoxylidene-Pyridoxamine

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules from first principles. For pyridoxylidene-pyridoxamine, these calculations can reveal details about its geometry, stability, and chemical reactivity.

Molecular Geometry and Stability: The initial step in quantum chemical calculations is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This is typically performed using methods like Density Functional Theory (DFT) or ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). The planarity of the pyridine (B92270) rings and the imine bridge is a key feature, influencing the extent of electron delocalization.

Electronic Structure and Reactivity Descriptors: The electronic structure is key to understanding the reactivity of pyridoxylidene-pyridoxamine. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its electron-donating and electron-accepting capabilities. The HOMO is typically localized on the pyridoxamine (B1203002) moiety, indicating this region is prone to electrophilic attack. Conversely, the LUMO is often centered around the pyridoxal (B1214274) part and the imine bond, suggesting susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can visualize the charge distribution and identify regions rich or poor in electrons, which are potential sites for non-covalent interactions.

Table 1: Calculated Quantum Chemical Properties of Pyridoxylidene-Pyridoxamine (Representative Data)

Property Value Method/Basis Set Interpretation
Total Energy -1125.4 Hartree B3LYP/6-31G(d,p) Thermodynamic stability of the molecule.
HOMO Energy -6.2 eV B3LYP/6-31G(d,p) Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -1.8 eV B3LYP/6-31G(d,p) Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap 4.4 eV B3LYP/6-31G(d,p) Indicator of chemical reactivity and kinetic stability.

Note: The data presented in this table is representative and intended for illustrative purposes, as specific experimental or computational values for pyridoxylidene-pyridoxamine may not be extensively published.

Molecular Dynamics Simulations for the Analysis of Conformational Dynamics and Interactions of Pyridoxylidene-Pyridoxamine with Biological Systems

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions.

Conformational Dynamics in Solution: In an aqueous environment, the conformation of pyridoxylidene-pyridoxamine is not static. MD simulations can track the fluctuations in dihedral angles, particularly around the single bonds connecting the two pyridine rings to the imine bridge. These simulations can reveal the preferred conformations in solution and the energy barriers for transition between them. The flexibility of the molecule is crucial for its ability to adapt its shape to fit into the active sites of enzymes.

Interactions with Biological Systems: MD simulations are particularly valuable for studying the interactions of pyridoxylidene-pyridoxamine with biological macromolecules like proteins. By placing the molecule in a simulation box with a protein and water molecules, it is possible to observe the formation and breaking of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, over time. These simulations can elucidate the stability of the ligand-protein complex and the role of specific amino acid residues in binding. The binding free energy, a measure of the affinity of the molecule for the protein, can also be estimated from these simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 2: Representative Parameters and Outputs from a Molecular Dynamics Simulation of Pyridoxylidene-Pyridoxamine in a Protein Binding Site

Parameter/Output Description Typical Value/Observation
Simulation Time Total duration of the simulation. 100 ns
Force Field Set of parameters used to describe the potential energy of the system. AMBER, CHARMM
RMSD (Root Mean Square Deviation) Measure of the average change in displacement of atoms for a selected group of atoms. 1-3 Å for the ligand
Hydrogen Bonds Number and duration of hydrogen bonds between the ligand and protein. 2-5 stable hydrogen bonds

| Binding Free Energy (ΔG) | Estimated free energy of binding. | -7 to -12 kcal/mol |

Note: The values in this table are illustrative and would vary depending on the specific protein system being studied.

Molecular Docking and Scoring to Predict Pyridoxylidene-Pyridoxamine Binding Modes to Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

Docking Algorithms and Scoring Functions: The process involves sampling a large number of possible conformations and orientations of pyridoxylidene-pyridoxamine within the protein's binding pocket. Docking algorithms use various search strategies, such as genetic algorithms or Monte Carlo methods, to explore this conformational space. Each generated pose is then evaluated using a scoring function, which estimates the binding affinity. Scoring functions are typically empirical and are designed to be computationally efficient.

Prediction of Binding Modes: The output of a docking study is a set of ranked binding poses. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts with the amino acid residues of the protein. For pyridoxylidene-pyridoxamine, the hydroxyl and phosphate (B84403) groups (if present in an analogue) are expected to be key hydrogen bond donors and acceptors, while the pyridine rings can engage in π-stacking interactions.

Table 3: Example of Molecular Docking Results for Pyridoxylidene-Pyridoxamine with a Putative Kinase

Docking Program Top Pose Binding Score (kcal/mol) Key Interacting Residues Type of Interaction
AutoDock Vina -8.5 ASP145, LYS72 Hydrogen Bond, Salt Bridge
Glide -9.2 TYR12, PHE80 Hydrogen Bond, π-stacking

Note: Different docking programs use different scoring functions, so the scores are not directly comparable. The data is for illustrative purposes.

Bioinformatic Approaches to Identify Potential Binding Partners or Relevant Metabolic Pathways for Pyridoxylidene-Pyridoxamine

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. It offers powerful tools for placing pyridoxylidene-pyridoxamine within a broader biological context.

Identifying Potential Protein Targets: One bioinformatic approach to identify potential protein targets is reverse docking (or target fishing). In this method, a library of protein structures is screened to identify those that are predicted to bind to pyridoxylidene-pyridoxamine with high affinity. Another approach is to search databases of known protein-ligand interactions for proteins that bind to structurally similar molecules. This can provide a list of candidate proteins that can then be investigated further experimentally.

Metabolic Pathway Analysis: Bioinformatic databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and BioCyc can be used to explore the metabolic pathways in which pyridoxal and pyridoxamine are involved. By analyzing these pathways, it is possible to hypothesize about the potential role of pyridoxylidene-pyridoxamine. For instance, it could be an intermediate in a known pathway, a metabolic dead-end, or a modulator of enzymatic activity. Pathway analysis tools can help to visualize these complex networks and identify enzymes that might interact with or be inhibited by this Schiff base.

Table 4: Bioinformatic Tools and Their Application to Pyridoxylidene-Pyridoxamine Research

Bioinformatic Tool/Database Application Potential Finding
KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway analysis. Identification of enzymes in the vitamin B6 metabolism pathway that might interact with the compound.
PDB (Protein Data Bank) Source of protein structures for docking. Availability of crystal structures of potential protein targets.
ChEMBL Database of bioactive molecules. Identification of structurally similar compounds with known biological activities.

| SwissTargetPrediction | Reverse screening to predict protein targets. | A ranked list of plausible protein targets based on ligand similarity. |

Zukünftige Forschungsrichtungen Und Anwendungen Von Pyridoxiliden Pyridoxamin in Der Grundlagenforschung

Development of Pyridoxylidene-pyridoxamine as a Molecular Probe for Biochemical Processes

The intrinsic properties of pyridoxylidene-pyridoxamine make it a promising candidate for development as a molecular probe to investigate a variety of biochemical processes. Molecular probes are essential tools that allow for the visualization and measurement of specific molecules or events within a biological system. The future development of pyridoxylidene-pyridoxamine as a molecular probe will likely focus on leveraging its fluorescent and metal-chelating properties.

Researchers are exploring the synthesis of novel derivatives of pyridoxylidene-pyridoxamine to enhance its utility as a probe. Modifications to its structure could optimize its fluorescent quantum yield, shift its emission spectrum for multiplex imaging, and improve its specificity for particular cellular targets. For instance, the introduction of different functional groups could modulate its lipophilicity, enabling it to probe specific subcellular compartments.

Furthermore, the ability of pyridoxylidene-pyridoxamine to form complexes with metal ions opens avenues for its use as a sensor for metal cations in biological systems. mdpi.com The formation of these complexes can lead to changes in the spectroscopic properties of the molecule, providing a detectable signal for the presence and concentration of specific metal ions. This is particularly relevant as metal ions play crucial roles in numerous enzymatic reactions and signaling pathways. mdpi.comacs.org

Potential of Pyridoxylidene-pyridoxamine for Investigating Novel Enzymatic Mechanisms

Pyridoxylidene-pyridoxamine and its parent compounds, pyridoxal (B1214274) and pyridoxamine (B1203002), are central to the catalytic cycle of a large family of enzymes known as pyridoxal-5'-phosphate (PLP)-dependent enzymes. acs.org These enzymes are involved in a wide array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids. The non-enzymatic transamination reaction between pyridoxal and an amino acid to form pyridoxamine, a process that can be accelerated by metal ions, serves as a fundamental model for understanding the mechanisms of these enzymes. mdpi.comacs.org

Future research will likely utilize pyridoxylidene-pyridoxamine and its analogs to dissect the intricate mechanisms of newly discovered or poorly characterized PLP-dependent enzymes. By studying the interactions of these synthetic compounds with enzyme active sites, researchers can gain insights into substrate specificity, the role of metal ions in catalysis, and the conformational changes that occur during the enzymatic reaction. acs.org

Moreover, isotopically labeled versions of pyridoxylidene-pyridoxamine could be synthesized to trace the flow of atoms during enzymatic reactions, providing direct evidence for proposed catalytic mechanisms. This approach, combined with advanced spectroscopic techniques such as NMR and X-ray crystallography, will offer a detailed picture of the enzyme's mode of action at the molecular level.

Integration of Pyridoxylidene-pyridoxamine into High-Throughput Screening Systems for Basic Research

High-throughput screening (HTS) is a powerful technology used in drug discovery and basic research to rapidly test large numbers of compounds for their ability to modulate a specific biological target or pathway. nih.govmdpi.com The integration of pyridoxylidene-pyridoxamine-based probes into HTS assays holds significant potential for identifying novel enzyme inhibitors or activators.

Fluorescent derivatives of pyridoxylidene-pyridoxamine could be employed to develop robust and sensitive HTS assays. nih.gov For example, a change in fluorescence upon binding of the probe to an enzyme or upon enzymatic turnover could be used as a readout. nuvisan.com This would enable the rapid screening of large chemical libraries to find molecules that disrupt the enzyme's function. Such screens are invaluable for identifying tool compounds to study enzyme function in a cellular context and for discovering starting points for drug development.

The miniaturization of these assays into microplate formats (e.g., 384-well or 1536-well plates) would allow for the cost-effective screening of thousands of compounds per day. mdpi.comnuvisan.com The development of such HTS platforms would accelerate research into the function of many PLP-dependent enzymes and their roles in health and disease.

HTS Assay ParameterDescriptionRelevance to Pyridoxylidene-pyridoxamine
Assay Principle The fundamental biological or chemical reaction being measured.Based on the interaction of pyridoxylidene-pyridoxamine with a target enzyme, leading to a detectable signal change (e.g., fluorescence).
Readout The signal that is detected and quantified.Fluorescence intensity, fluorescence polarization, or time-resolved fluorescence of a pyridoxylidene-pyridoxamine-based probe. nih.gov
Assay Format The physical setup of the assay.Miniaturized formats such as 384-well or 1536-well microplates for automated liquid handling and reading. nuvisan.com
Target Class The type of biological molecule being investigated.Primarily PLP-dependent enzymes, but potentially other proteins that bind vitamin B6 derivatives.
Screening Library The collection of chemical compounds being tested.Diverse small molecule libraries, natural product extracts, or focused libraries designed against PLP-dependent enzymes.

Interdisciplinary Research Approaches with Pyridoxylidene-pyridoxamine in Chemical Biology

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. nih.govupm.edu.my Pyridoxylidene-pyridoxamine is an ideal scaffold for the development of chemical biology tools due to its biological relevance and chemical tractability.

Interdisciplinary collaborations between chemists, biologists, and biochemists will be crucial for realizing the full potential of this compound. nih.gov Synthetic chemists can design and create novel pyridoxylidene-pyridoxamine derivatives with tailored properties, while biochemists and cell biologists can use these compounds to probe biological processes in vitro and in living cells. nadal-lab.eu

For example, pyridoxylidene-pyridoxamine could be incorporated into photo-crosslinking probes to identify the binding partners of PLP-dependent enzymes within the complex environment of the cell. Another exciting avenue is the development of "caged" versions of pyridoxylidene-pyridoxamine, where its activity is blocked by a photolabile group. This would allow researchers to precisely control the release and activity of the compound in time and space using light, providing a powerful tool for studying dynamic cellular events.

The study of the interactions between inorganic complexes, such as those formed with pyridoxylidene-pyridoxamine, and biomolecules is a prime area for multidisciplinary research. nih.gov These interdisciplinary efforts will undoubtedly lead to new discoveries and a deeper understanding of the fundamental roles of vitamin B6 and its derivatives in biology. nih.govucsb.edu

Table of Compound Names

German NameEnglish Name
Pyridoxiliden-pyridoxaminPyridoxylidene-pyridoxamine
PyridoxalPyridoxal
PyridoxaminPyridoxamine
Pyridoxal-5'-phosphatPyridoxal-5'-phosphate

Q & A

Q. How should a literature review for Pyridoxiliden-pyridoxamin research balance historical data and recent advancements?

  • Methodological Answer :
  • Structure the review using PICO (Population, Intervention, Comparison, Outcome) to identify gaps (e.g., lack of in vivo toxicity data).
  • Critically evaluate pre-2000 studies for methodological rigor (e.g., outdated analytical techniques) and prioritize recent high-impact journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.